N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Description
N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a complex organic compound featuring a pyrazole ring, a pyrrolidine ring, and a phenylacetyl group
Properties
IUPAC Name |
N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c20-16(25)8-11-23-12-9-17(22-23)21-19(27)15-7-4-10-24(15)18(26)13-14-5-2-1-3-6-14/h1-3,5-6,9,12,15H,4,7-8,10-11,13H2,(H2,20,25)(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZXYNZYAFJWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NC3=NN(C=C3)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final compound is formed by coupling the pyrazole and pyrrolidine intermediates using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole moieties.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The phenylacetyl group may enhance binding affinity and specificity, while the pyrrolidine ring can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide: shares similarities with other pyrazole-based compounds, such as:
Uniqueness
- The unique combination of the pyrazole, pyrrolidine, and phenylacetyl groups in this compound provides distinct chemical properties and biological activities that are not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
